molecular formula C15H22N2O4 B5189819 4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol

4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol

Cat. No.: B5189819
M. Wt: 294.35 g/mol
InChI Key: ONYCEDLEPFGXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-ethyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol, commonly known as Nifedipine, is a medication that belongs to the class of calcium channel blockers. It is used to treat high blood pressure and angina (chest pain). Nifedipine was first synthesized in 1969 and has been widely used in clinical practice since then.

Mechanism of Action

Nifedipine works by blocking the entry of calcium ions into the smooth muscle cells of the heart and blood vessels. This leads to relaxation of the blood vessels, which reduces blood pressure and increases blood flow to the heart. Nifedipine also reduces the workload on the heart, which helps to reduce the symptoms of angina.
Biochemical and Physiological Effects:
Nifedipine has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress and inflammation in the body. Nifedipine also has a significant effect on the regulation of calcium ions, which is important for maintaining the normal function of the heart and blood vessels.

Advantages and Limitations for Lab Experiments

Nifedipine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. Nifedipine is also readily available and has a low cost. However, there are some limitations to its use in lab experiments. Nifedipine has a short half-life, which means that it must be administered frequently to maintain its therapeutic effect. Additionally, Nifedipine has a narrow therapeutic window, which can make it difficult to achieve the desired effect without causing adverse effects.

Future Directions

There are several future directions for research on Nifedipine. One area of interest is the potential use of Nifedipine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new formulations of Nifedipine that have a longer half-life and a wider therapeutic window. Additionally, further research is needed to fully understand the biochemical and physiological effects of Nifedipine and its potential use in the treatment of other diseases.

Synthesis Methods

Nifedipine is synthesized by the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-ethyl-1-piperidinemethanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized with a mild oxidizing agent such as manganese dioxide to yield Nifedipine.

Scientific Research Applications

Nifedipine has been extensively studied for its potential therapeutic uses in various diseases. It has been found to have a significant effect on hypertension, angina, and other cardiovascular diseases. Nifedipine is also being studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Properties

IUPAC Name

4-[(2-ethylpiperidin-1-yl)methyl]-2-methoxy-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-12-6-4-5-7-16(12)10-11-8-13(17(19)20)15(18)14(9-11)21-2/h8-9,12,18H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYCEDLEPFGXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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